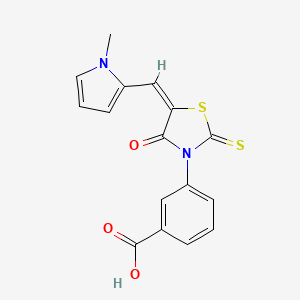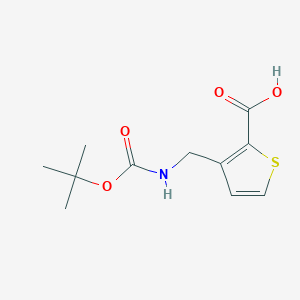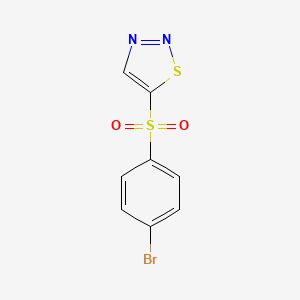
(E)-ethyl 4-(3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-ethyl 4-(3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate is a useful research compound. Its molecular formula is C22H24N4O5 and its molecular weight is 424.457. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization for Antimicrobial Activity
Quinazoline derivatives have been synthesized and characterized for their potential as antimicrobial agents. For instance, Desai, Shihora, and Moradia (2007) reported on the synthesis of new quinazolines screened for their antibacterial and antifungal activities against various strains such as Escherichia coli and Staphylococcus aureus. Their findings underscore the role of quinazoline compounds in developing new antimicrobial therapies (N. Desai, P. N. Shihora, & D. Moradia, 2007).
Molecular Docking and Spectroscopy Studies
El-Azab et al. (2016) conducted FT-IR, FT-Raman spectra analyses, and molecular docking studies of a similar quinazolin-2-ylthioacetamido benzoate derivative. Their research provided insights into the molecule's stability, charge delocalization, and potential inhibitory activity against specific enzymes, illustrating the compound's relevance in medicinal chemistry and drug design (A. El-Azab et al., 2016).
Synthesis for Anticholinesterase Activity
Titov et al. (2022) explored the synthesis of isomeric benzazecines with quinazoline fragments for evaluating their anticholinesterase activity. This study indicates the potential of quinazoline derivatives in treating diseases associated with cholinesterase enzymes, such as Alzheimer's disease (A. Titov et al., 2022).
Antiproliferative and Antimicrobial Activities
Habib, Hassan, and El‐Mekabaty (2013) synthesized novel quinazolinone derivatives and evaluated their antimicrobial activity. This research further highlights the broad spectrum of biological activities that quinazoline compounds can exhibit, including potential antiproliferative effects against cancer cells (O. M. Habib, H. M. Hassan, & A. El‐Mekabaty, 2013).
Inhibition of Tubulin Polymerization
Minegishi et al. (2015) identified a quinazoline derivative as a tubulin polymerization inhibitor, suggesting its potential in cancer therapy by affecting cell division and growth. Such findings underscore the versatility of quinazoline derivatives in the development of novel anticancer agents (Hidemitsu Minegishi et al., 2015).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-ethyl 4-(3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate involves the condensation of 3-methoxypropyl anthranilic acid with ethyl carbamate, followed by cyclization with isatoic anhydride to form the intermediate 3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoic acid. The final step involves esterification of the intermediate with ethyl iodide to form the target compound.", "Starting Materials": [ "3-methoxypropyl anthranilic acid", "ethyl carbamate", "isatoic anhydride", "ethyl iodide" ], "Reaction": [ "Step 1: Condensation of 3-methoxypropyl anthranilic acid with ethyl carbamate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate 3-(3-methoxypropyl)ureido)benzoic acid.", "Step 2: Cyclization of the intermediate with isatoic anhydride in the presence of a base such as triethylamine (TEA) to form the intermediate 3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoic acid.", "Step 3: Esterification of the intermediate with ethyl iodide in the presence of a base such as potassium carbonate (K2CO3) to form the target compound (E)-ethyl 4-(3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate." ] } | |
Numéro CAS |
941895-06-3 |
Formule moléculaire |
C22H24N4O5 |
Poids moléculaire |
424.457 |
Nom IUPAC |
ethyl 4-[[3-(3-methoxypropyl)-2-oxoquinazolin-4-yl]carbamoylamino]benzoate |
InChI |
InChI=1S/C22H24N4O5/c1-3-31-20(27)15-9-11-16(12-10-15)23-21(28)25-19-17-7-4-5-8-18(17)24-22(29)26(19)13-6-14-30-2/h4-5,7-12H,3,6,13-14H2,1-2H3,(H2,23,25,28) |
Clé InChI |
VOFHEISVJCKTQH-NCELDCMTSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CCCOC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2598011.png)
![Ethyl 4-[({[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetyl)amino]benzoate](/img/structure/B2598013.png)
![6-allyl-4-(4-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2598014.png)

![ethyl [4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2598016.png)

![N-[2-methoxy-5-(trifluoromethyl)phenyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2598019.png)
![3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol](/img/structure/B2598020.png)
![2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2598021.png)
![(3Z)-3-[(butan-2-yloxy)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2598024.png)
![3-(4-methoxyphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2598029.png)
![4-(4-Chlorophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B2598031.png)
